molecular formula C16H13N3O4S B13774956 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid CAS No. 83006-40-0

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid

Cat. No.: B13774956
CAS No.: 83006-40-0
M. Wt: 343.4 g/mol
InChI Key: XLFWWVGLOLLVHO-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid is a complex organic compound with significant applications in various fields. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, phenylazo, and sulfonic acid groups. This compound is known for its vibrant color properties, making it a valuable precursor in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid typically involves the diazotization of aniline followed by coupling with naphthol derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to form stable azo bonds and interact with various reagents makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

83006-40-0

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O4S/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23)

InChI Key

XLFWWVGLOLLVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O

Origin of Product

United States

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